N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine
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Overview
Description
N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine represents a class of pyrazolopyrimidine compounds, which have been explored for various biological and chemical properties due to their unique structural framework. This compound is related to a broader family of pyrazolo[1,5-a]pyrimidines, known for their diverse chemical reactivity and potential pharmacological activities.
Synthesis Analysis
The synthesis of related pyrazolopyrimidine derivatives involves strategic cyclization and functionalization steps. For instance, a related compound, [N‐methyl‐11C]‐3‐[(6‐dimethylamino)pyridin‐3‐yl]‐2,5‐dimethyl‐N, N‐dipropylpyrazolo[1,5‐a]pyrimidine-7‐amine, was developed as a potential PET ligand using palladium-catalyzed Suzuki coupling and subsequent radiolabeling steps (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine compounds often features hydrogen-bonded frameworks and chains of rings, which contribute to their stability and reactivity. For example, in similar compounds, hydrogen bonds play a crucial role in forming chains and three-dimensional frameworks (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo various chemical reactions, including cyclization and functionalization, which are pivotal for modifying their biological activity and physical properties. The reactivity of these compounds enables the introduction of diverse substituents, impacting their pharmacological profile (Bruni et al., 1994).
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The hydrogen-bonded arrangements contribute to their solid-state characteristics and potential bioavailability (Repich et al., 2017).
Chemical Properties Analysis
The chemical properties of N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine and its derivatives, such as reactivity towards various reagents and potential as ligands for biological receptors, make them subjects of interest in medicinal chemistry. Their interaction with different chemical entities and the resultant products are essential for developing new therapeutic agents (Chen et al., 2004).
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Biological Evaluation : Compounds within the pyrazolo[1,5-a]pyrimidine class have been synthesized for various biological evaluations. For instance, a series focusing on the synthesis and biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, has revealed the potential of these compounds in drug development. The structural variations allow for the targeting of specific biological pathways, highlighting their importance in medicinal chemistry for the design of new therapeutic agents (Riyadh, 2011), (Auzzi et al., 1983).
Anticancer and Antimicrobial Activities : The development and evaluation of pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in the context of anticancer and antimicrobial activities. These findings are crucial for the ongoing search for new therapeutic molecules with higher efficacy and lower toxicity. The structural characteristics of these compounds, particularly their ability to interact with biological targets, make them valuable in the development of novel drugs (Abdellatif et al., 2014).
Imaging and Diagnostic Applications
Radiolabeling for PET Imaging : Some pyrazolo[1,5-a]pyrimidine derivatives have been designed for radiolabeling with fluorine-18, enabling their use in positron emission tomography (PET) imaging. This application is particularly relevant for the in vivo study of various diseases and disorders, demonstrating the versatility of these compounds beyond therapeutic uses (Dollé et al., 2008).
Chemical Reactivity and Material Science
Reactivity Studies : Research into the chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives has provided insights into their potential applications in material science and organic synthesis. These studies explore the functionalization and transformation of these compounds under various conditions, offering a foundation for their use in creating new materials or as intermediates in synthetic pathways (Bruni et al., 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which stl069960 belongs, have been noted for their significant impact in medicinal chemistry . They have been associated with antitumor and enzymatic inhibitory activities , suggesting potential targets within these domains.
Mode of Action
The pyrazolo[1,5-a]pyrimidine core, which stl069960 possesses, is known for its synthetic versatility, allowing structural modifications throughout its periphery . This versatility could potentially influence its interaction with its targets.
Biochemical Pathways
Given the noted antitumor and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that STL069960 may influence pathways related to these activities.
Result of Action
The antitumor and enzymatic inhibitory activities associated with pyrazolo[1,5-a]pyrimidine derivatives suggest that STL069960 may have similar effects.
Action Environment
It’s worth noting that the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved under milder conditions and in an environmentally benign manner using deep eutectic solvents . This suggests that the synthesis of STL069960 may also be influenced by environmental factors.
properties
IUPAC Name |
N-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-14-13-17(20-11-8-12-23(3)4)24-19(21-14)18(15(2)22-24)16-9-6-5-7-10-16/h5-7,9-10,13,20H,8,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWLGINNBHJIPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN(C)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine |
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